(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine
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Overview
Description
“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of piperidine, benzo, and thiophene rings, making it a unique and potentially versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring structures.
Substitution Reactions: Introduction of functional groups such as methyl and piperidyliden groups.
Condensation Reactions: Combining smaller molecules to form the larger compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[840
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dihydro-10-methyl-4-(1-methyl-4-piperidyliden)-4-H-benzo(4,5)cyclohepta(1,2-b)thiophene
- 10-Methyl-4-(1-methyl-4-piperidyliden)-4-H-benzo(4,5)cyclohepta(1,2-b)thiophenhydrogen maleate
Uniqueness
The uniqueness of “(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
59275-17-1 |
---|---|
Molecular Formula |
C24H27NO4S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine |
InChI |
InChI=1S/C20H23NS.C4H4O4/c1-14-13-16-5-3-4-6-17(16)19(18-9-12-22-20(14)18)15-7-10-21(2)11-8-15;5-3(6)1-2-4(7)8/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SREGNEHNZRRKOC-WLHGVMLRSA-N |
Isomeric SMILES |
CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=C3CCN(CC3)C)C4=C1SC=C4.C(=CC(=O)O)C(=O)O |
Synonyms |
9,10-dihydro-10-methyl-4-(1-methyl-4-piperidyliden) -4-H-benzo(4,5)cyclohepta(1,2-b)thiophenhydrogen maleate compound 26-921 |
Origin of Product |
United States |
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